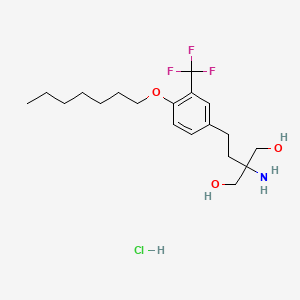

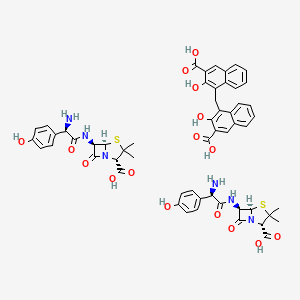

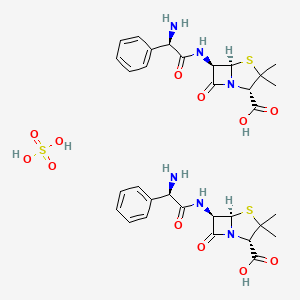

![molecular formula C14H22Cl2N5O12P3S B605564 [[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid CAS No. 164992-25-0](/img/structure/B605564.png)

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AR-C67085 is a ADP receptor antagonist on the TIPA inhibition.

Aplicaciones Científicas De Investigación

Adenylyl Cyclase Probing : Emmrich et al. (2010) synthesized a stable analog of ATP, which included a fluorescent methylanthranoyl residue. This compound is used for studying the binding site and function of adenylyl cyclases, particularly in the context of Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).

Purine Nucleoside Phosphorylase Inhibition : Kelley et al. (1995) explored [[(guaninylalkyl)phosphinico]methyl]phosphonic acids as inhibitors of human erythrocyte purine nucleoside phosphorylase (PNPase). They found that certain inhibitors showed potency in the nanomolar range (Kelley et al., 1995).

Adhesive Polymer Synthesis : Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers, which were characterized for their potential use in adhesive polymers. They found these monomers to be water-soluble and demonstrated different behaviors during radical polymerization (Moszner et al., 2001).

Acyclic Nucleoside Phosphonate Synthesis : Vrbovská et al. (2006) developed a method for synthesizing symmetrical bis-phosphonates of acyclic nucleosides. These compounds were tested for antiviral and cytostatic activity, although no significant biological activity was found (Vrbovská et al., 2006).

Antiviral and Cytostatic Activity : Česnek et al. (2000) investigated cross-coupling reactions to create acyclic nucleotide analogues with potential antiviral and cytostatic activity. They found moderate yields and tested the compounds for their biological activities (Česnek et al., 2000).

Chiral Acyclic Nucleoside Phosphonates : Vrbková et al. (2007) reported on the synthesis of chiral acyclic nucleoside four-carbon bisphosphonates, which involved the alkylation of purine bases and subsequent conversions (Vrbková et al., 2007).

Propiedades

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIAJZQKKBOFJR-WOUKDFQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N5O12P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.